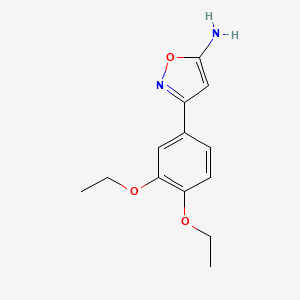
3-(3,4-Diethoxyphenyl)isoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine typically involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes. The resulting product is then treated with molecular iodine and subsequently with hydroxylamine . Another method involves the use of p-tosylalcohol (TSA)-catalyzed reaction between propargylic alcohols and N-protected hydroxylamines, followed by tetrabutylammonium fluoride (TBAF) mediated detosylation and 5-endo-dig cyclization .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(3,4-Diethoxyphenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-(3,4-Diethoxyphenyl)isoxazol-5-amine has several scientific research applications, including:
作用機序
The mechanism of action of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)isoxazol-5-amine: This compound has similar structural features but with methoxy groups instead of ethoxy groups.
3-(2,4-Dimethoxyphenyl)isoxazol-5-amine: This compound has methoxy groups at different positions on the phenyl ring.
Uniqueness
3-(3,4-Diethoxyphenyl)isoxazol-5-amine is unique due to its specific ethoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .
生物活性
3-(3,4-Diethoxyphenyl)isoxazol-5-amine is a compound with notable biological activities, primarily due to its isoxazole structure, which is often associated with diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₃H₁₆N₂O₃
- Molecular Weight : 248.28 g/mol
- CAS Number : 501325-89-9
- IUPAC Name : 5-Amino-3-(3,4-diethoxyphenyl)isoxazole
The exact mechanism of action for this compound remains largely unexplored in the literature. However, compounds containing isoxazole rings are known to interact with various biological targets, including enzymes and receptors. The potential for this compound to modulate enzyme activity or receptor interactions suggests a role in various biological processes.
Biological Activities
Research indicates that derivatives of isoxazole compounds exhibit significant biological activities, including:
- Antimicrobial Properties : Isoxazole derivatives have shown promise as antimicrobial agents, potentially inhibiting bacterial growth and virulence factors.
- Anticancer Activity : Some studies suggest that isoxazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies and Research Findings
-
Antimicrobial Studies :
A study highlighted the antimicrobial activity of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. Although specific data on this compound was not available, related compounds demonstrated significant inhibition rates against bacterial strains. -
Cancer Research :
In a related context, research on similar isoxazole compounds has shown their potential to inhibit the proliferation of cancer cell lines. For example, certain derivatives were found to exhibit IC50 values in the micromolar range against various cancer types. -
Enzyme Interaction :
Investigations into the interaction of isoxazole derivatives with key metabolic enzymes have indicated that these compounds could serve as leads for developing new inhibitors for therapeutic targets such as sphingomyelin synthase, which is implicated in chronic inflammation diseases .
特性
IUPAC Name |
3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-16-11-6-5-9(7-12(11)17-4-2)10-8-13(14)18-15-10/h5-8H,3-4,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBBWDLMICKBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














